(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 887220-21-5
VCID: VC5091288
InChI: InChI=1S/C22H22FN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C5=CC=CO5)O
Molecular Formula: C22H22FN5O3S
Molecular Weight: 455.51

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

CAS No.: 887220-21-5

Cat. No.: VC5091288

Molecular Formula: C22H22FN5O3S

Molecular Weight: 455.51

* For research use only. Not for human or veterinary use.

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone - 887220-21-5

Specification

CAS No. 887220-21-5
Molecular Formula C22H22FN5O3S
Molecular Weight 455.51
IUPAC Name [4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C22H22FN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3
Standard InChI Key DAMLNKWZBBFIDJ-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C5=CC=CO5)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Components

The molecule integrates four primary structural domains:

  • Thiazolo[3,2-b] triazole core: A bicyclic system comprising fused thiazole and triazole rings, functionalized with a 2-ethyl group and a hydroxyl moiety at the 6-position. This hybrid heterocycle is known to enhance metabolic stability and binding affinity in drug design .

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility and serving as a common pharmacophore in central nervous system (CNS) and anticancer agents.

  • 2-Fluorophenyl group: An aromatic substituent with electron-withdrawing properties, influencing lipophilicity and target engagement through halogen bonding .

  • Furan-2-yl methanone: A ketone-linked furan heterocycle contributing to π-π stacking interactions and solubility modulation .

Molecular Formula and Key Properties

Based on structural analogs reported in search results, the compound likely shares the following characteristics :

PropertyValue
Molecular FormulaC₂₂H₂₂FN₆O₃S (estimated)
Molecular Weight~482.5 g/mol
Hydrogen Bond Donors2 (hydroxyl and triazole NH)
Hydrogen Bond Acceptors8
Rotatable Bonds6
Topological Polar Surface Area~110 Ų

The fluorine atom at the phenyl 2-position enhances membrane permeability, while the furan moiety may improve oral bioavailability .

Synthetic Pathways and Optimization Challenges

Retrosynthetic Analysis

The synthesis of this compound likely follows a multi-step sequence involving:

  • Thiazolo-triazole core formation: Cyclocondensation of thiourea derivatives with α-haloketones, as demonstrated in the synthesis of related thiazole-triazole hybrids .

  • Piperazine functionalization: Nucleophilic substitution or reductive amination to introduce the 2-fluorophenylmethyl group. Patent data highlights the use of Mitsunobu reactions for analogous piperazine modifications .

  • Furan-2-yl methanone coupling: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the furan moiety .

Critical Reaction Steps

A hypothetical synthetic route derived from patent WO2018178338A1 involves :

  • Step 1: Condensation of 2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-amine with 2-fluorobenzaldehyde to form the imine intermediate.

  • Step 2: Reduction of the imine to a secondary amine using sodium cyanoborohydride.

  • Step 3: Alkylation of piperazine with the resulting amine under basic conditions.

  • Step 4: Acylation with furan-2-carbonyl chloride to yield the final product.

Yield optimization remains challenging due to steric hindrance from the 2-fluorophenyl group and competing side reactions during acylation .

Molecular Interactions and Structure-Activity Relationships (SAR)

Role of the 2-Fluorophenyl Group

Comparative studies of analogs with para- and meta-fluorophenyl substituents reveal that the ortho-fluoro configuration maximizes target binding through:

  • Halogen bonding with backbone carbonyls (e.g., His264 in A2A receptor) .

  • Steric complementarity to hydrophobic residues in the ATP-binding pocket .

Impact of the Hydroxyl Group

The 6-hydroxyl moiety on the thiazolo-triazole core forms a critical hydrogen bond with Asp101 in bacterial DNA gyrase, as evidenced by molecular docking simulations . Methylation or removal of this group reduces antimicrobial potency by >10-fold .

Future Directions and Challenges

Synthetic Scalability

Current routes suffer from low yields (~15%) during the final acylation step . Future work should explore:

  • Enzyme-mediated catalysis to improve regioselectivity.

  • Flow chemistry techniques to mitigate side reactions.

Preclinical Development

Priority areas include:

  • Pharmacokinetic profiling: Addressing the compound’s high topological polar surface area (TPSA), which may limit blood-brain barrier penetration.

  • Toxicology studies: Assessing hepatotoxicity risks associated with chronic furan exposure.

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